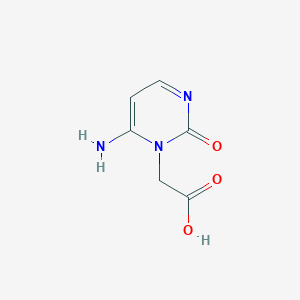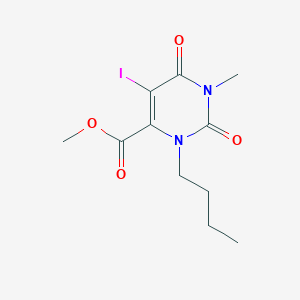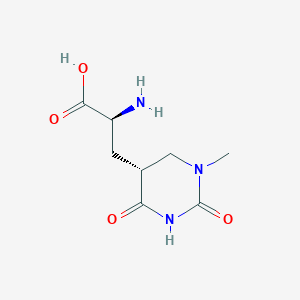
(S)-2-Amino-3-((R)-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(®-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a propanoic acid moiety, and a hexahydropyrimidinyl group. Its stereochemistry is defined by the (S) and ® configurations, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(®-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid typically involves multiple steps, including the formation of the hexahydropyrimidinyl ring and the introduction of the amino and propanoic acid groups. Common synthetic routes include:
Formation of the Hexahydropyrimidinyl Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: This can be achieved through nucleophilic substitution reactions, where an appropriate amine is introduced.
Formation of the Propanoic Acid Moiety: This step may involve the oxidation of an alcohol or aldehyde precursor to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-(®-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or anhydrides.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions include esters, amides, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-(®-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug precursor.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(®-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-Amino-3-(®-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)butanoic acid
- (S)-2-Amino-3-(®-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)pentanoic acid
Uniqueness
What sets (S)-2-Amino-3-(®-1-methyl-2,4-dioxohexahydropyrimidin-5-yl)propanoic acid apart from similar compounds is its specific stereochemistry and the presence of the hexahydropyrimidinyl group. These features contribute to its unique chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H13N3O4 |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[(5R)-1-methyl-2,4-dioxo-1,3-diazinan-5-yl]propanoic acid |
InChI |
InChI=1S/C8H13N3O4/c1-11-3-4(2-5(9)7(13)14)6(12)10-8(11)15/h4-5H,2-3,9H2,1H3,(H,13,14)(H,10,12,15)/t4-,5+/m1/s1 |
Clave InChI |
KYQJAXQLSVYZBQ-UHNVWZDZSA-N |
SMILES isomérico |
CN1C[C@H](C(=O)NC1=O)C[C@@H](C(=O)O)N |
SMILES canónico |
CN1CC(C(=O)NC1=O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097679.png)
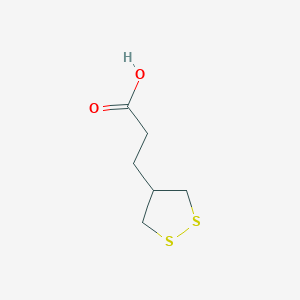


![3,4,5-Tris[(4-iodobenzyl)sulfanyl]pyridazine](/img/structure/B13097694.png)
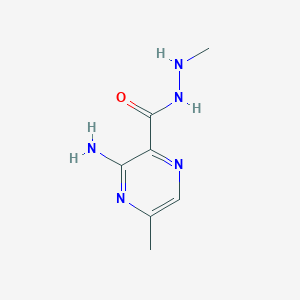
![2,4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13097709.png)

